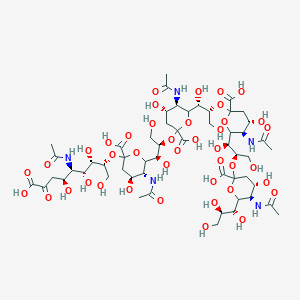

N-Acetylneuraminic Acid Pentamer alpha(2-8)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetylneuraminic Acid Pentamer alpha(2-8) is a useful research compound. Its molecular formula is C55H87N5O41 and its molecular weight is 1474.295. The purity is usually 95%.

BenchChem offers high-quality N-Acetylneuraminic Acid Pentamer alpha(2-8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetylneuraminic Acid Pentamer alpha(2-8) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Molecular Recognition Processes

N-Acetylneuraminic acid is significant in molecular recognition processes. Molecular dynamics (MD) simulation and quantum mechanical (QM) calculations have provided insights into its three-dimensional structure and conformation in biological environments. This understanding is crucial for glycobiologists and biotechnologists, and aids in the design of drugs using sialic acid analog inhibitors (Priyadarzini, Subashini, Selvin & Veluraja, 2012).

Analytical Chemistry Applications

Capillary electrophoresis has been used for high-resolution analysis of polymers of N-acetylneuraminic acid. This method revealed unusual migration patterns related to the stereochemical structures of its oligomers, which are proposed to be closely linked to their biological functions (Kakehi, Kinoshita, Hayase & Oda, 1999).

Affinity Purification Applications

Synthesized N-acetylneuraminic acid analogues have been effectively used for the purification of sialic acid-recognising proteins. These analogues, when coupled to affinity resins, have proven efficient in purifying various sialic acid-recognising proteins like Vibrio cholerae sialidase and rat liver sialyltransferases (Abo, Ciccotosto, Alafaci & von Itzstein, 1999).

Potential in Drug Design

The synthesis of N-acetylneuraminic acid analogues, such as N-ketosides, has been explored for potential applications in drug design. These analogues, resistant to neuraminidase hydrolysis, are important for understanding the mechanism of phase-transfer catalysis in sialic acid derivatives, which is valuable for designing neuraminidase inhibitors (Rothermel, Weber & Faillard, 1992).

Biochemical Research

The synthesis and evaluation of various N-acetylneuraminic acid analogues have been instrumental in biochemical research, particularly in studying enzyme-substrate interactions and enzyme kinetics. These analogues have helped in understanding the action of specific enzymes like N-acetylneuraminic acid aldolase (Suttajit, Urban & McLean, 1971).

Mecanismo De Acción

Target of Action

The primary target of N-Acetylneuraminic Acid Pentamer alpha(2-8) is 3-deoxy-manno-octulosonate cytidylyltransferase , also known as KDO , a required 8-carbon sugar for incorporation into bacterial lipopolysaccharide in Gram-negative bacteria . This compound also interacts with various other targets such as Tetanus toxin, Cholera enterotoxin subunit B, Botulinum neurotoxin type B, and others .

Mode of Action

N-Acetylneuraminic Acid Pentamer alpha(2-8) activates KDO for incorporation into bacterial lipopolysaccharide in Gram-negative bacteria . This interaction results in changes in the bacterial cell wall, affecting its integrity and function .

Biochemical Pathways

It is known that this compound plays a role in the synthesis of bacterial lipopolysaccharides, which are essential components of the outer membrane of gram-negative bacteria . These lipopolysaccharides play a crucial role in the bacteria’s defense mechanism and pathogenicity.

Action Environment

The action, efficacy, and stability of N-Acetylneuraminic Acid Pentamer alpha(2-8) can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and moisture, and should be stored under inert gas at temperatures below 0°C . These factors should be taken into consideration when handling and using this compound.

Análisis Bioquímico

Biochemical Properties

N-Acetylneuraminic Acid Pentamer alpha(2-8) is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It serves as a substrate for sialidases, which cleave the glycosidic bonds between sialic acid residues. Additionally, it interacts with lectins, which are proteins that bind specifically to carbohydrate moieties. These interactions are critical for cell-cell communication and pathogen recognition. The compound also plays a role in modulating the activity of glycosyltransferases, enzymes that add sugar moieties to proteins and lipids, thereby influencing glycosylation patterns on cell surfaces .

Molecular Mechanism

At the molecular level, N-Acetylneuraminic Acid Pentamer alpha(2-8) exerts its effects through specific binding interactions with biomolecules. It binds to sialic acid-binding proteins, such as Siglecs and selectins, which mediate cell adhesion and signaling. The compound can inhibit or activate enzymes involved in sialic acid metabolism, such as sialidases and sialyltransferases, thereby regulating the availability of sialic acid residues on cell surfaces. Additionally, it can influence gene expression by modifying the glycosylation patterns of transcription factors, leading to changes in their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetylneuraminic Acid Pentamer alpha(2-8) can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over extended periods, especially in the presence of sialidases. Long-term studies have shown that prolonged exposure to N-Acetylneuraminic Acid Pentamer alpha(2-8) can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These effects are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of N-Acetylneuraminic Acid Pentamer alpha(2-8) vary with different dosages in animal models. At low doses, the compound can enhance immune responses and improve pathogen recognition. At high doses, it may cause adverse effects, such as excessive inflammation or immune suppression. Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response, and doses above this threshold can lead to toxicity. Careful dosage optimization is essential to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

N-Acetylneuraminic Acid Pentamer alpha(2-8) is involved in several metabolic pathways, primarily those related to sialic acid metabolism. It is synthesized from N-acetylmannosamine and phosphoenolpyruvate through a series of enzymatic reactions. The compound can be further metabolized by sialidases, which cleave the glycosidic bonds, releasing free sialic acid units. These units can then enter various metabolic pathways, including the synthesis of glycoproteins and glycolipids. The compound also interacts with cofactors such as CMP-sialic acid, which is essential for its incorporation into glycoconjugates .

Propiedades

IUPAC Name |

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H87N5O41/c1-16(66)56-32(21(71)6-22(72)47(84)85)42(83)38(79)28(12-62)94-52(48(86)87)8-24(74)34(58-18(3)68)44(99-52)40(81)30(14-64)96-54(50(90)91)10-26(76)36(60-20(5)70)46(101-54)41(82)31(15-65)97-55(51(92)93)9-25(75)35(59-19(4)69)45(100-55)39(80)29(13-63)95-53(49(88)89)7-23(73)33(57-17(2)67)43(98-53)37(78)27(77)11-61/h21,23-46,61-65,71,73-83H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)/t21-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43?,44?,45?,46?,52?,53?,54?,55?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANAKXYVEIHDFV-JLSNPXASSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C4C(C(CC(O4)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H](C4[C@@H]([C@H](CC(O4)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H87N5O41 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1474.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide](/img/structure/B3001054.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B3001059.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)

![5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine](/img/structure/B3001061.png)

![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)